![molecular formula C10H11ClO2 B13876944 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one CAS No. 90919-14-5](/img/structure/B13876944.png)
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a 2-chloroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one can be synthesized through a literature method involving the reaction of 2-acetylphenol with 1,2-dichloroethane in the presence of sodium hydroxide and tetrabutylammonium bromide. The reaction mixture is heated under reflux for 40 hours, followed by the addition of water. The resulting oil is separated, concentrated under reduced pressure, and recrystallized from ethanol to yield the compound with a high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl ethanones with various functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloroethoxy group can participate in hydrogen bonding or hydrophobic interactions, while the ethanone group can undergo nucleophilic attack or redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Chloroethoxy)phenyl]ethan-1-one: Similar structure but with the chloroethoxy group at the para position.
1-[2-(2-Chloroethoxy)phenyl]propan-1-one: Similar structure but with an additional carbon in the alkyl chain.
1-[2-(2-Chloroethoxy)phenyl]butan-1-one: Similar structure but with a longer alkyl chain.
Uniqueness: 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the chloroethoxy group can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors compared to its analogs .
Eigenschaften
CAS-Nummer |
90919-14-5 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
1-[2-(2-chloroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
FZXVDBULFTUKTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



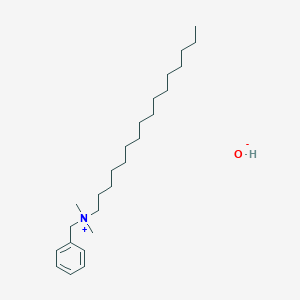
![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)


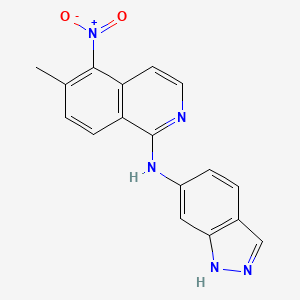
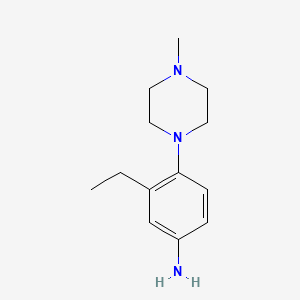
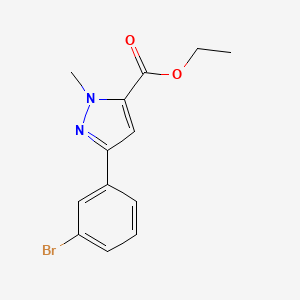

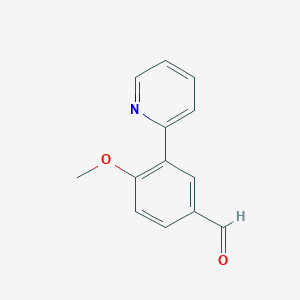
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
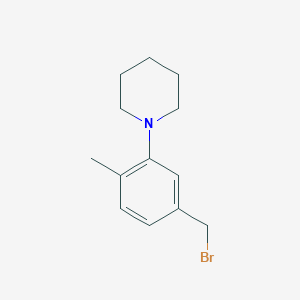
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
